5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group. The molecular formula of this compound is C11H16BrNO2, and it has a molecular weight of 274.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide typically involves the bromination of a furan ring followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated furan with 3,3-dimethylbutan-2-amine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide
Uniqueness
5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the 3,3-dimethylbutan-2-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H16BrNO2/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14) |
InChI Key |
AYGBVZRFJGTEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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